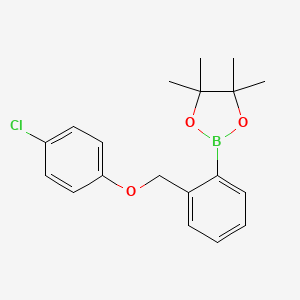

2-(2-((4-氯苯氧基)甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

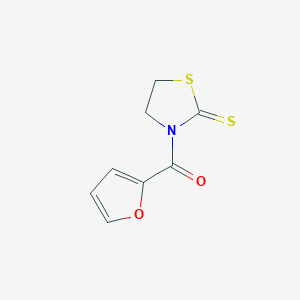

The compound "2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boronic ester derivative, which is a class of compounds that have found extensive use in various fields of chemistry, including medicinal chemistry and materials science. Boronic esters are known for their utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.

Synthesis Analysis

The synthesis of boronic ester compounds typically involves the reaction of organoboronic acids with alcohols in the presence of a catalyst. For example, the synthesis of a related compound, 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane, was achieved by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of boronic esters is characterized by the presence of a boron atom connected to two oxygen atoms forming a dioxaborolane ring. The structure of a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was determined using single-crystal X-ray diffraction, which showed no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom . This suggests that the boron center in such compounds is available for further chemical reactions.

Chemical Reactions Analysis

Boronic esters are versatile in chemical reactions, particularly in cross-coupling reactions. The boron atom can undergo transmetalation with a transition metal catalyst, facilitating the formation of new carbon-carbon bonds. While the specific reactions of "2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" are not described, it is likely that it would behave similarly in cross-coupling reactions due to the presence of the reactive boron center.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic esters are influenced by their molecular structure. For instance, the crystalline structure of a related boronic ester was determined, and the compound was found to crystallize in the monoclinic space group with specific cell parameters . The solubility, melting point, and stability of boronic esters can vary widely depending on the substituents attached to the boron atom. The electronic properties, such as the distribution of charge across the molecule, can be analyzed using computational methods like DFT calculations, as was done for other chlorophenyl compounds . These properties are crucial for the application of boronic esters in organic synthesis and materials science.

科学研究应用

合成和分子结构

合成技术:该化合物已使用不同的方法合成。例如,Spencer 等人 (2002) 描述了 2-巯基和 2-哌嗪基 (甲基苯基)-4,4,5,5-四甲基-[1,3,2] 二氧杂硼环丁烷的合成及其对包括凝血酶在内的丝氨酸蛋白酶的活性 (Spencer 等人,2002)。

晶体结构和 DFT 研究:Huang 等人 (2021) 对类似化合物的晶体结构进行了研究,并通过 FTIR、NMR 光谱和质谱进行了证实。他们还进行了密度泛函理论 (DFT) 计算以分析分子结构 (Huang 等人,2021)。

在检测和合成中的应用

检测活细胞中的 H2O2:Nie 等人 (2020) 的一项研究证明了该化合物的 4-取代芘衍生物可用于检测活细胞中的过氧化氢 (H2O2),突出了其在生物应用中的潜力 (Nie 等人,2020)。

聚烯和芪的合成:Das 等人 (2015) 合成了一系列新型二氧杂硼环丁烷衍生物,并探索了它们在合成含硼聚烯和芪中的应用。这些化合物在液晶技术的新材料和神经退行性疾病的治疗应用中具有潜在用途 (Das 等人,2015)。

光学性质和纳米粒子形成

- 荧光和纳米粒子:Fischer 等人 (2013) 探索了使用含有二氧杂硼环丁烷结构的配合物来创建表现出明亮荧光的纳米粒子的可能性,这在各种光学应用中可能很有用 (Fischer 等人,2013)。

作用机制

Target of Action

Similar organoboron compounds are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis, including the synthesis of pharmaceuticals .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, organoboron compounds like 2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane act as nucleophiles . They undergo a transmetalation process, where the organoboron compound transfers its organic group to a metal catalyst, typically palladium . This process is followed by the reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

Organoboron compounds are generally known for their role in the suzuki-miyaura cross-coupling reaction, which is a key process in organic synthesis .

Result of Action

The primary result of the action of 2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of 2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, like other organoboron compounds, can be influenced by various environmental factors. These factors include temperature, pH, and the presence of other chemicals . In the context of Suzuki-Miyaura cross-coupling reactions, the choice of solvent, base, and catalyst can significantly affect the reaction’s efficiency .

安全和危害

The safety and hazards of a compound refer to its potential risks and precautions needed during handling and disposal. Unfortunately, the specific safety and hazards information for “2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not available in the current resources .

未来方向

属性

IUPAC Name |

2-[2-[(4-chlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)17-8-6-5-7-14(17)13-22-16-11-9-15(21)10-12-16/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNWZNSHICKJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-Chlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

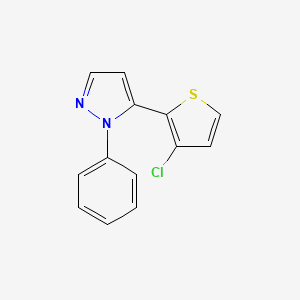

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)

![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)

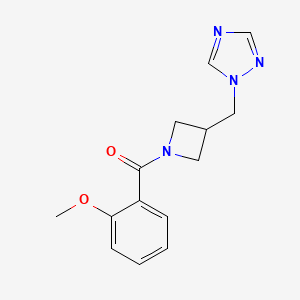

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)

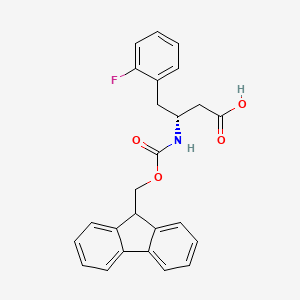

![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)

![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)